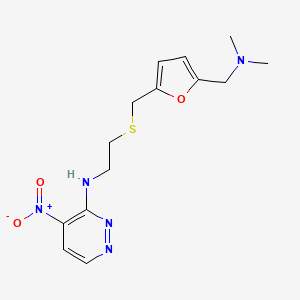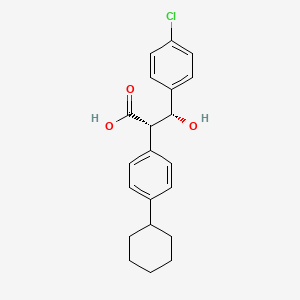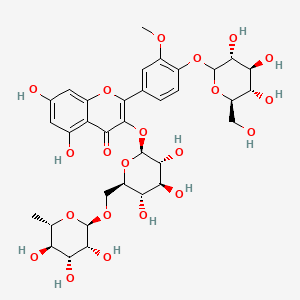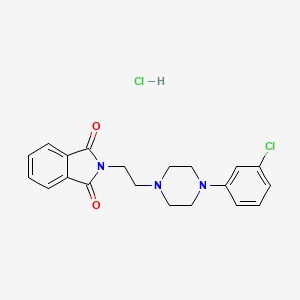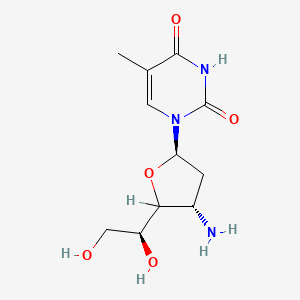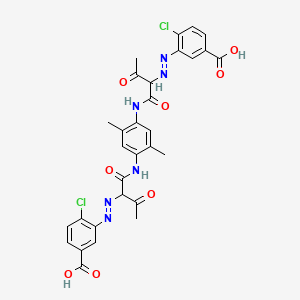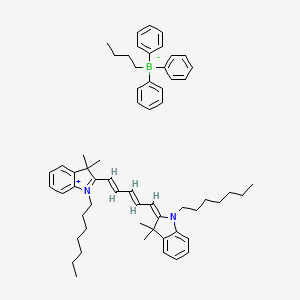
alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride: is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the tricyclic core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of functional groups: The butyl and methylamino groups are introduced through substitution reactions.
Final modifications: The ethanol group is added, and the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can modify the tricyclic core or the functional groups attached to it.
Substitution: Various substitution reactions can occur, especially at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: : The compound’s unique structure makes it a subject of interest for studying reaction mechanisms and developing new synthetic methodologies.
Biology: : It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industry: : Its stability and reactivity make it useful in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride exerts its effects involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.3.1.1(3,7)]decane derivatives: These compounds share the tricyclic core structure but differ in the functional groups attached.
Adamantane derivatives: Similar in having a polycyclic structure, but with different ring systems and functional groups.
Uniqueness: : The uniqueness of alpha-Butyl-2-(methylamino)tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride lies in its specific combination of functional groups and the tricyclic core, which confer distinct chemical and biological properties.
Properties
CAS No. |
108736-87-4 |
|---|---|
Molecular Formula |
C17H32ClNO |
Molecular Weight |
301.9 g/mol |
IUPAC Name |
1-[2-(methylamino)-2-adamantyl]hexan-2-ol;hydrochloride |
InChI |
InChI=1S/C17H31NO.ClH/c1-3-4-5-16(19)11-17(18-2)14-7-12-6-13(9-14)10-15(17)8-12;/h12-16,18-19H,3-11H2,1-2H3;1H |
InChI Key |
LZLDGXQKMROQFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC1(C2CC3CC(C2)CC1C3)NC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)
